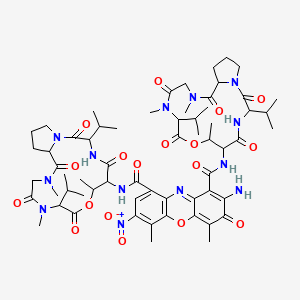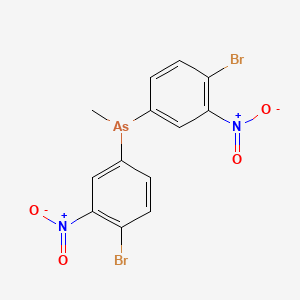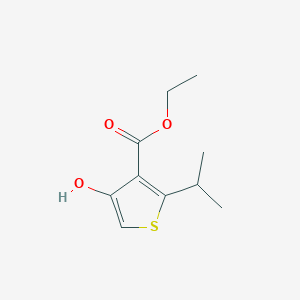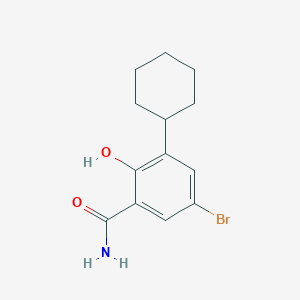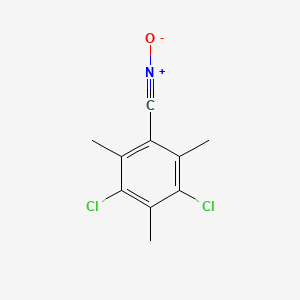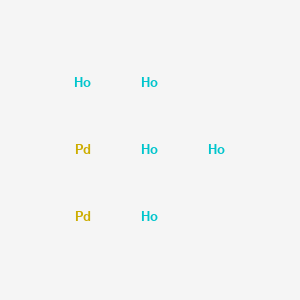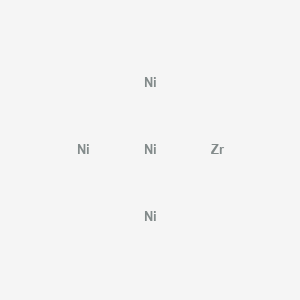
Nickel--zirconium (4/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel-zirconium (4/1) is a compound consisting of nickel and zirconium in a 4:1 atomic ratio. This compound is part of the broader family of nickel-zirconium alloys, which are known for their unique properties and applications in various fields, including materials science and engineering.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nickel-zirconium (4/1) can be synthesized using several methods, including:
Mechanical Alloying: This method involves the high-energy ball milling of nickel and zirconium powders to achieve the desired alloy composition.
Chemical Vapor Deposition (CVD): This technique involves the deposition of nickel and zirconium from their respective volatile compounds onto a substrate, followed by annealing to form the alloy.
Industrial Production Methods
Industrial production of nickel-zirconium alloys typically involves large-scale arc melting or induction melting processes. These methods ensure uniform mixing and alloy formation, which are crucial for achieving the desired properties in the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Nickel-zirconium (4/1) undergoes various chemical reactions, including:
Oxidation: The alloy can oxidize at elevated temperatures, forming nickel oxide and zirconium oxide.
Substitution: The alloy can undergo substitution reactions where nickel or zirconium atoms are replaced by other metal atoms in the alloy matrix.
Common Reagents and Conditions
Oxidation: Typically occurs in an oxygen-rich environment at high temperatures (above 500°C).
Reduction: Commonly performed using hydrogen gas at elevated temperatures (around 700°C).
Substitution: Involves the use of other metal salts or compounds in a molten state or high-temperature environment.
Major Products
Oxidation: Nickel oxide (NiO) and zirconium oxide (ZrO2).
Reduction: Metallic nickel (Ni) and zirconium (Zr).
Substitution: Alloys with substituted metal atoms, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Nickel-zirconium (4/1) has a wide range of applications in scientific research:
Materials Science: It is studied for its mechanical properties, such as hardness and wear resistance, making it suitable for use in high-stress environments.
Biomedical Applications: The alloy’s biocompatibility makes it a candidate for use in medical implants and devices.
Energy Storage: Nickel-zirconium alloys are investigated for their potential use in hydrogen storage and battery technologies.
Wirkmechanismus
The mechanism by which nickel-zirconium (4/1) exerts its effects depends on its application:
Catalysis: The alloy provides active sites for chemical reactions, facilitating the conversion of reactants to products.
Materials Science: The alloy’s unique crystal structure and bonding contribute to its mechanical strength and resistance to wear.
Biomedical Applications: The alloy’s surface properties and biocompatibility allow it to integrate with biological tissues without causing adverse reactions.
Vergleich Mit ähnlichen Verbindungen
Nickel-zirconium (4/1) can be compared with other similar compounds, such as:
Nickel-titanium (NiTi): Known for its shape memory and superelastic properties, NiTi is widely used in medical devices and actuators.
Nickel-aluminum (NiAl): This alloy is known for its high-temperature stability and is used in aerospace applications.
Zirconium-copper (ZrCu): Known for its excellent glass-forming ability, ZrCu is used in the production of bulk metallic glasses.
Nickel-zirconium (4/1) stands out due to its unique combination of mechanical strength, biocompatibility, and catalytic properties, making it a versatile material for various applications.
Eigenschaften
CAS-Nummer |
11083-60-6 |
|---|---|
Molekularformel |
Ni4Zr |
Molekulargewicht |
326.00 g/mol |
IUPAC-Name |
nickel;zirconium |
InChI |
InChI=1S/4Ni.Zr |
InChI-Schlüssel |
KSZQAHDIULIWAZ-UHFFFAOYSA-N |
Kanonische SMILES |
[Ni].[Ni].[Ni].[Ni].[Zr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl-](/img/structure/B14726979.png)
![ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate](/img/structure/B14726989.png)

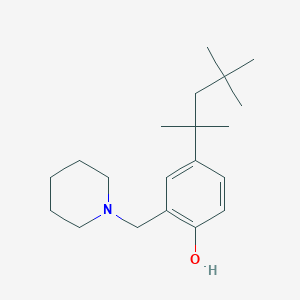
![2-[3-(3-Nitrophenyl)acryloyl]benzoic acid](/img/structure/B14727009.png)
